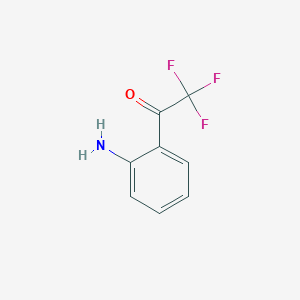

1-(2-Aminophenyl)-2,2,2-trifluoroethanone

Beschreibung

Eigenschaften

IUPAC Name |

1-(2-aminophenyl)-2,2,2-trifluoroethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F3NO/c9-8(10,11)7(13)5-3-1-2-4-6(5)12/h1-4H,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJPHDPZUAINCNU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)C(F)(F)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6F3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80624182 | |

| Record name | 1-(2-Aminophenyl)-2,2,2-trifluoroethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80624182 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

351002-89-6 | |

| Record name | 1-(2-Aminophenyl)-2,2,2-trifluoroethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=351002-89-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(2-Aminophenyl)-2,2,2-trifluoroethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80624182 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(2-aminophenyl)-2,2,2-trifluoroethan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical Reactivity and Transformative Potential of 1 2 Aminophenyl 2,2,2 Trifluoroethanone

Reactivity of the Primary Amino Group

The primary amino group in 1-(2-aminophenyl)-2,2,2-trifluoroethanone is a key site for nucleophilic reactions, enabling the formation of a variety of carbon-nitrogen bonds and serving as a precursor for the construction of heterocyclic systems.

Nucleophilic Addition Reactions

The lone pair of electrons on the nitrogen atom of the primary amino group makes it a potent nucleophile, capable of attacking electrophilic centers. These reactions typically begin with the nucleophilic addition of the amine to a carbonyl group, forming a tetrahedral intermediate known as a carbinolamine. openstax.orgunizin.org This intermediate can then undergo further transformations, such as dehydration, to yield stable products like imines. openstax.orglibretexts.org The general mechanism involves the initial attack of the amine on the carbonyl carbon, followed by proton transfer to form the carbinolamine, which is then protonated and subsequently loses water to form an iminium ion, which is then deprotonated to the final imine. openstax.org

While specific studies detailing the nucleophilic addition reactions of this compound are not extensively documented in the provided search results, the fundamental principles of amine reactivity suggest its capability to react with a variety of electrophiles. For instance, its reaction with other carbonyl compounds would be expected to follow the established mechanisms of imine or enamine formation. libretexts.orgyoutube.com

Condensation Reactions

Condensation reactions involving the primary amino group of this compound are crucial for the synthesis of various heterocyclic compounds. These reactions typically involve the formation of a new carbon-nitrogen bond with the elimination of a small molecule, such as water.

A prime example of such reactivity is the Friedländer annulation, a classic method for quinoline (B57606) synthesis. This reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group. researchgate.net While a direct application of the Friedländer synthesis with this compound is not explicitly detailed, the structural motif is amenable to this type of transformation. The reaction generally proceeds via an initial aldol-type condensation followed by cyclization and dehydration. researchgate.net A visible-light-driven radical variant of the Friedländer hetero-annulation has also been reported for the synthesis of polysubstituted quinolines from 2-aminoaryl ketones and α-methylene carbonyl compounds. nih.gov

Furthermore, condensation with 1,3-dicarbonyl compounds can lead to the formation of quinoline derivatives. For example, the cyclocondensation of (2-aminophenyl)chalcones with 1,3-diketones is a known route to 4-styrylquinolines. nih.gov By analogy, this compound could potentially react with various dicarbonyl compounds to afford trifluoromethyl-substituted quinolines.

Reactivity of the Trifluoroacetyl Moiety

The trifluoroacetyl group is a powerful electron-withdrawing moiety that significantly influences the reactivity of the adjacent carbonyl group and the molecule as a whole.

Carbonyl Reactivity

The carbonyl carbon of the trifluoroacetyl group is highly electrophilic due to the strong inductive effect of the three fluorine atoms. This enhanced electrophilicity makes it highly susceptible to nucleophilic attack. While specific examples with this compound are not provided in the search results, the general reactivity of trifluoromethyl ketones is well-established. They readily form stable hydrates and hemiacetals and can undergo addition reactions with a wide range of nucleophiles.

Influence of the Trifluoromethyl Group on Reaction Centers

The trifluoromethyl group exerts a profound electronic effect on the entire molecule. Its strong electron-withdrawing nature deactivates the aromatic ring towards electrophilic substitution while activating it towards nucleophilic aromatic substitution. This property can be strategically exploited in synthetic design. Furthermore, the presence of the trifluoromethyl group can influence the acidity of nearby protons and the basicity of the amino group, thereby modulating the reactivity of these functional groups.

Intramolecular Cyclization and Annulation Reactions

The proximate arrangement of the primary amino group and the trifluoroacetyl moiety in this compound provides a unique opportunity for intramolecular reactions, leading to the formation of various heterocyclic systems.

The synthesis of quinazolines, for example, can be achieved from 2-aminophenyl ketones. researchgate.netmdpi.comresearchgate.net These syntheses often involve the reaction of the 2-aminoaryl ketone with a one-carbon synthon, such as an orthoformate or an imidate, followed by cyclization. The amino group acts as an internal nucleophile, attacking the activated carbonyl or imine carbon to form the heterocyclic ring.

Similarly, the synthesis of 1,5-benzodiazepines can be accomplished through the condensation of o-phenylenediamines with ketones. nih.govbeilstein-journals.orgnih.gov While this compound is not an o-phenylenediamine (B120857), its bifunctional nature suggests the potential for analogous intramolecular cyclizations to form seven-membered rings under appropriate conditions, possibly after an initial intermolecular reaction to introduce the necessary second nitrogen atom. For instance, the cyclization of 2-(n-alpha-ammoniumacyl)-amino-5-chloro-benzophenones to form chiral 1,4-benzodiazepin-2-ones has been reported. nih.gov

Furthermore, the molecule is a potential precursor for the synthesis of trifluoromethyl-substituted quinolines via intramolecular cyclization. For example, the cyclization of o-cyano- and o-isocyano-beta,beta-difluorostyrenes is a known route to ring-fluorinated quinolines and isoquinolines. Analogous cyclization strategies starting from this compound could potentially be developed.

Formation of Quinolines and Fused Quinoline Systems

The synthesis of quinolines, a core structure in numerous pharmaceuticals and functional materials, represents a significant application of this compound and its analogs. The inherent reactivity of the ortho-amino trifluoroacetyl functionality allows for efficient construction of the quinoline ring through condensation with compounds possessing active methylene (B1212753) groups, a reaction broadly known as the Friedländer annulation.

Research has demonstrated that 2-aminoaryl ketones, including the trifluoromethyl variant, react readily with various ketones and dicarbonyl compounds to yield polysubstituted quinolines. These reactions can be promoted by acid or metal catalysts. For instance, the reaction of 2-aminoaryl ketones with phenylacetylenes provides a direct route to 2,4-disubstituted quinolines. nih.govchim.it The trifluoromethyl group in the final quinoline product often enhances biological activity and modifies physicochemical properties such as metabolic stability and lipophilicity.

A notable regioselective approach involves the reaction of 2′-amino-2,2,2-trifluoroacetophenones with (3-oxoprop-1-yn-1-yl)phosphonates. nih.gov Depending on the catalyst employed, this reaction can yield quinolines with both trifluoromethyl and phosphonate (B1237965) groups, which are valuable functionalities in medicinal chemistry. nih.gov The reaction mechanism is believed to proceed through an initial hydroamination of the alkyne by the amino group, followed by a cyclization-condensation sequence to form the aromatic quinoline ring. nih.gov

| Reactant 1 | Reactant 2 | Catalyst/Conditions | Product Type | Reference |

|---|---|---|---|---|

| This compound | Phenylacetylene | In(OTf)₃, Microwave | 4-Phenyl-2-trifluoromethyl-quinoline | nih.govchim.it |

| 2'-Amino-2,2,2-trifluoroacetophenone | (3-Oxoprop-1-yn-1-yl)phosphonate | IPrAuCl/AgSbF₆ | CF₃ and P(O)(OEt)₂ substituted quinoline | nih.gov |

| 2-Aminobenzaldehyde | Ethyl 3-phenylpropiolate | (PPh₃)AuCl/AgOTf | Polyfunctionalized quinoline | magtechjournal.comresearchgate.net |

| 2-Aminoaryl ketone | 1,3-Dicarbonyl derivative | NaAuCl₄·2H₂O | Polysubstituted quinoline | ijrar.org |

Synthesis of Quinazolinones and Related Fused Heterocycles

Quinazolinones are another class of privileged heterocyclic structures with a wide range of pharmacological activities. The synthesis of quinazolinones from this compound is conceptually feasible through established synthetic routes that utilize ortho-amino carbonyl precursors. A common strategy for constructing the quinazolinone core involves the condensation of a 2-aminobenzamide (B116534) with a one-carbon synthon, such as an orthoester or an aldehyde. mdpi.comnih.gov

While direct condensation from this compound is not typical, a plausible two-step approach would involve the initial conversion of the ketone functionality into an amide. This transformation would yield a 2-aminobenzamide intermediate, which is primed for cyclization. Subsequent reaction of this intermediate with an orthoester, like triethyl orthoformate, in the presence of an acid catalyst would lead to the formation of the 2-trifluoromethyl-quinazolin-4(3H)-one scaffold. mdpi.comnih.gov

Alternative modern approaches have utilized transition metal catalysis. For instance, ruthenium-catalyzed deaminative coupling reactions of 2-aminobenzamides with amines have been shown to efficiently form quinazolinone products. nih.gov A related dehydrogenative coupling of 2-aminophenyl ketones with amines can also lead to the corresponding quinazoline (B50416) derivatives. nih.gov These methods highlight the potential for catalytic systems to facilitate the construction of these important heterocycles from precursors like this compound.

Preparation of Quinoxaline (B1680401) Derivatives

The synthesis of quinoxaline derivatives from this compound is not a commonly reported transformation. Standard synthetic routes to quinoxalines typically involve the condensation of an ortho-phenylenediamine (a 1,2-diamine) with a 1,2-dicarbonyl compound. nih.govchim.itnih.govijrar.org this compound is a mono-amino ketone and therefore lacks the requisite second amino group for direct cyclocondensation into a quinoxaline ring.

Generation of Benzodiazocine Scaffolds

The generation of eight-membered benzodiazocine scaffolds from this compound has not been prominently described in scientific literature. The synthesis of such medium-sized rings is often challenging and typically requires specific multi-step strategies or tandem reactions designed to facilitate the formation of the larger ring system. Standard cyclization methods applied to 2-aminoaryl ketones generally favor the formation of more thermodynamically stable five- or six-membered rings.

Metal-Catalyzed Transformations

The reactivity of this compound is significantly enhanced and directed by the use of metal catalysts. Lewis acidic metals can activate the carbonyl group toward nucleophilic attack, while other transition metals can coordinate with the alkyne and amine functionalities to facilitate complex cyclization and annulation cascades.

Indium-Catalyzed Processes

Indium(III) trifluoromethanesulfonate (B1224126) (In(OTf)₃) has emerged as a highly effective and reusable Lewis acid catalyst for various organic transformations. Its application in the synthesis of quinolines from 2-aminoaryl ketones is particularly noteworthy. nih.govchim.it

An environmentally benign and efficient procedure for synthesizing 2,4-disubstituted quinolines involves the indium(III) trifluoromethanesulfonate-catalyzed reaction of 2-aminoaryl ketones with terminal alkynes, such as phenylacetylene. nih.govchim.it This alkynylation-cyclization reaction can be performed under microwave irradiation and solvent-free conditions, offering advantages in terms of reaction speed, yield, and sustainability. The catalyst can often be recovered and reused without a significant loss of activity. chim.it The proposed mechanism involves the Lewis acidic indium catalyst activating the carbonyl group of the ketone, facilitating the addition of the alkyne. This is followed by an intramolecular cyclization involving the amino group and subsequent dehydration to afford the aromatic quinoline ring.

Gold-Catalyzed Cyclizations

Gold catalysts, particularly cationic gold(I) complexes, are exceptionally effective in catalyzing the activation of alkynes toward nucleophilic attack. This property has been extensively exploited in the synthesis of nitrogen-containing heterocycles. The reaction of 2-aminoaryl carbonyl compounds with alkynes provides a powerful and versatile route to poly-substituted quinolines. magtechjournal.comresearchgate.netnih.gov

A facile and general method for synthesizing polyfunctionalized quinolines involves the gold-catalyzed intermolecular cycloaddition of 2-aminoaryl carbonyls and internal alkynes. magtechjournal.comresearchgate.net Catalytic systems such as (PPh₃)AuCl combined with a silver salt cocatalyst (e.g., AgOTf or AgSbF₆) are highly efficient. nih.govmagtechjournal.com The reaction proceeds smoothly with a broad range of substrates, tolerating various functional groups and affording the desired quinoline derivatives in good to excellent yields. magtechjournal.com

More specifically, a regioselective synthesis of quinolines bearing both trifluoromethyl and phosphonate groups has been developed using a gold catalyst system comprising IPrAuCl and AgSbF₆. This reaction couples 2′-amino-2,2,2-trifluoroacetophenones with functionalized alkynes. nih.gov The proposed mechanism involves the gold catalyst activating the alkyne, followed by an intermolecular attack of the amino group. The resulting intermediate then undergoes intramolecular cyclization onto the ketone carbonyl, followed by dehydration to yield the final aromatic quinoline product. nih.gov

Copper-Mediated Reactions

The presence of both an amino group and a ketone functionality on an aromatic ring makes this compound a versatile substrate for copper-mediated transformations. These reactions often leverage the compound's structure to construct more complex heterocyclic systems, such as acridines. Research into the reactivity of similar o-aminoaryl ketones has shown that copper(II) salts can effectively mediate relay reactions involving intermolecular coupling followed by intramolecular cyclization. nih.gov

A notable application is the synthesis of acridine (B1665455) derivatives. In a process mediated by copper(II) trifluoromethanesulfonate (Cu(OTf)₂), this compound can react with arylboronic acids. The reaction proceeds through an initial intermolecular Chan-Lam cross-coupling between the amino group of the ketone and the arylboronic acid. This is followed by an intramolecular Friedel-Crafts-type reaction, where the newly formed diarylamine intermediate undergoes cyclization to yield the acridine scaffold. A key advantage of this method is the use of a single copper promoter to catalyze both steps of the relay, avoiding the need for harsh acidic or basic conditions. nih.gov The trifluoromethyl group on the starting ketone is preserved in the final acridine product, offering a route to fluorinated analogues of these medicinally important heterocycles.

Table 1: Example of Copper-Mediated Acridine Synthesis

| Reactant 1 | Reactant 2 | Catalyst | Product |

| This compound | Arylboronic Acid | Cu(OTf)₂ | 9-(Trifluoromethyl)acridine derivative |

Boron Trifluoride-Catalyzed Reactions

Boron trifluoride, typically used as its diethyl etherate complex (BF₃·OEt₂), is a potent Lewis acid that catalyzes a wide range of organic reactions, including cyclizations and condensations. medcraveonline.com For a substrate like this compound, BF₃·OEt₂ can be employed to facilitate the synthesis of quinoline derivatives through condensation reactions. This transformation is a variation of the classic Friedländer annulation, which involves the reaction of an o-aminoaryl ketone with a compound containing an α-methylene group adjacent to a carbonyl moiety.

In this context, boron trifluoride activates the carbonyl group of this compound, enhancing its electrophilicity and promoting condensation with a suitable partner, such as a 1,3-dicarbonyl compound. The reaction sequence involves an initial aldol-type condensation followed by cyclization and subsequent dehydration to form the quinoline ring system. The strong electron-withdrawing nature of the trifluoromethyl group significantly influences the reactivity of the adjacent ketone, making the Lewis acid catalysis crucial for achieving efficient conversion. This method provides a direct pathway to 2-trifluoromethyl-substituted quinolines, a structural motif found in various biologically active compounds. nih.gov

Table 2: Example of Boron Trifluoride-Catalyzed Quinoline Synthesis

| Reactant 1 | Reactant 2 | Catalyst | Product |

| This compound | Ethyl acetoacetate | BF₃·OEt₂ | 4-Hydroxy-2-(trifluoromethyl)quinoline derivative |

Derivatization Strategies and Functionalization of 1 2 Aminophenyl 2,2,2 Trifluoroethanone

The chemical structure of 1-(2-aminophenyl)-2,2,2-trifluoroethanone, featuring a primary aromatic amine, a trifluoromethyl ketone, and an aromatic ring, offers a versatile platform for a wide range of derivatization and functionalization strategies. These modifications are pivotal for synthesizing more complex molecules and for fine-tuning the compound's physicochemical properties. The reactivity of the amine and the trifluoroacetyl moieties allows for selective transformations, enabling the synthesis of diverse chemical scaffolds.

Advanced Applications in Contemporary Organic Synthesis

Building Block for Diverse Nitrogen-Containing Heterocycles

Nitrogen-containing heterocycles are fundamental structural motifs in a vast number of pharmaceuticals, agrochemicals, and materials. researchgate.net The inherent reactivity of 1-(2-Aminophenyl)-2,2,2-trifluoroethanone makes it an ideal starting material for constructing these important scaffolds, particularly trifluoromethyl-substituted quinolines. researchgate.net

One of the most direct applications of this compound is in the Friedländer Annulation , a classic and efficient method for quinoline (B57606) synthesis. nih.govorganic-chemistry.org This reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group, typically a ketone. organic-chemistry.orgwikipedia.org In this context, this compound serves as the 2-aminoaryl ketone component. The reaction proceeds via an acid or base-catalyzed cyclocondensation, yielding highly functionalized 4-(trifluoromethyl)quinolines. wikipedia.org The utility of this method is enhanced by its tolerance for a variety of reaction partners, allowing for the synthesis of a diverse library of quinoline derivatives. organic-chemistry.org

Table 1: Examples of Friedländer Synthesis using this compound This table is a representative example based on the principles of the Friedländer reaction.

| Methylene (B1212753) Component (Ketone) | Catalyst | Product |

|---|---|---|

| Acetone | p-TsOH | 2-Methyl-4-(trifluoromethyl)quinoline |

| Acetophenone | Lewis Acid | 2-Phenyl-4-(trifluoromethyl)quinoline |

| Cyclohexanone | Pyrrolidine | 1,2,3,4-Tetrahydroacridin-9(10H)-one, 4a-(trifluoromethyl)- |

| Ethyl acetoacetate | Choline Chloride-Zinc Chloride | Ethyl 2-methyl-4-(trifluoromethyl)quinoline-3-carboxylate nih.gov |

Beyond the Friedländer synthesis, this aminoketone can react with other building blocks to form different heterocyclic systems. For instance, metal-catalyzed reactions with alkynylphosphonates have been developed to produce 4-(trifluoromethyl)quinolin-3-ylphosphonates. researchgate.net These reactions may employ silver catalysts to yield quinoline derivatives or gold complexes for more challenging substrates. researchgate.net

Role in Supramolecular Chemistry and Macrocycle Synthesis

Supramolecular chemistry focuses on chemical systems composed of multiple molecules linked by non-covalent interactions. mdpi.com Macrocycles, large cyclic molecules, are key players in this field, acting as hosts in host-guest chemistry, forming complex architectures, and serving as building blocks for advanced materials. nih.gov

While specific macrocycles derived directly from this compound are not extensively documented, its structure contains the necessary functional groups to act as a valuable tecton (building block) for supramolecular assembly. The molecule possesses:

Hydrogen Bond Donors: The two N-H bonds of the primary amine.

Hydrogen Bond Acceptors: The nitrogen and oxygen atoms.

Coordination Sites: The amino and carbonyl groups can act as ligands for metal ions.

These features enable the molecule to participate in the formation of intricate hydrogen-bonded networks and coordination polymers. mdpi.com For example, the amino group can form robust supramolecular heterosynthons, such as the well-known 2-aminopyridinium-carboxylate interaction, which directs the crystal engineering of multicomponent systems. mdpi.com By reacting this compound to form derivatives like amides or Schiff bases, its geometry and interaction sites can be tailored to direct self-assembly into pre-designed supramolecular architectures or to serve as a component in the multicomponent synthesis of artificial macrocycles. nih.govscispace.com

Utilization in Cascade Reactions and Multicomponent Transformations

Cascade reactions (or domino reactions) and multicomponent reactions (MCRs) are highly efficient synthetic strategies that allow for the construction of complex molecules in a single step, minimizing waste and saving time. nih.govsemanticscholar.org These processes involve a sequence of intramolecular reactions or the combination of three or more starting materials in one pot, respectively. nih.gov

This compound and its derivatives are excellent candidates for such transformations. A notable example is a [4+1]/[3+3] domino sequential annulation reaction involving o-aminotrifluoroacetophenone derivatives and β'-acetoxy allenoates. researchgate.net This powerful cascade reaction, enabled by a simple catalyst like DMAP, sequentially forms one C-N bond, one C-C bond, and one C-O bond in a single operation. The process yields complex, trifluoromethyl-containing tetrahydropyrano[3,2-b]indoles with high diastereoselectivity and in excellent yields. researchgate.net

Table 2: Cascade Synthesis of Tetrahydropyrano[3,2-b]indoles Based on the findings of a domino sequential annulation reaction. researchgate.net

| Reactant 1 | Reactant 2 | Catalyst | Key Bonds Formed | Product Class |

|---|---|---|---|---|

| This compound derivative | β'-acetoxy allenoate | DMAP | C-N, C-C, C-O | CF3-containing tetrahydropyrano[3,2-b]indoles |

The structure of this compound is also well-suited for inclusion in various MCRs designed to produce heterocyclic libraries for drug discovery. taylorfrancis.com Its bifunctional nature allows it to react sequentially with different components, rapidly building molecular complexity.

Application in the Synthesis of Chiral Compounds and Stereoselective Processes

The synthesis of single-enantiomer chiral compounds is a cornerstone of modern medicinal chemistry, as the biological activity of a molecule is often dependent on its specific three-dimensional structure. yale.edu Stereoselective reactions are those that favor the formation of one stereoisomer over others. masterorganicchemistry.com

The ketone moiety in this compound is a key handle for introducing chirality into its derivatives. The trifluoromethyl group makes the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack, including asymmetric transformations.

Key strategies for stereoselective synthesis involving this compound could include:

Asymmetric Reduction: The ketone can be reduced to a chiral alcohol using catalysts such as chiral ruthenium or rhodium complexes (e.g., Noyori hydrogenation) or chiral borane (B79455) reagents. This would produce enantiomerically enriched 1-(2-aminophenyl)-2,2,2-trifluoroethanol (B2548458) derivatives, which are valuable chiral building blocks for further synthesis.

Chiral Auxiliary-Mediated Reactions: The amino group can be derivatized with a chiral auxiliary. This auxiliary can then direct the stereochemical outcome of subsequent reactions on the molecule before being cleaved.

Asymmetric Catalysis: The compound can be a substrate in reactions that build new stereocenters. For instance, an asymmetric Pictet-Spengler or Friedländer-type reaction using a chiral Brønsted acid catalyst could lead to the formation of chiral heterocyclic products with high enantioselectivity. rsc.org While direct examples for this specific molecule are emerging, the principles have been successfully applied to structurally similar systems for the synthesis of complex chiral molecules. nih.gov

Medicinal Chemistry Applications of 1 2 Aminophenyl 2,2,2 Trifluoroethanone and Its Derivatives

Precursor for Biologically Active Scaffolds

1-(2-Aminophenyl)-2,2,2-trifluoroethanone serves as a key building block for the synthesis of complex molecular architectures, known as scaffolds, which form the core of many therapeutic agents. The strategic placement of reactive amino and ketone groups facilitates cyclization reactions to form diverse heterocyclic systems.

The reaction of 2-aminophenyl ketones is a well-established method for the synthesis of quinazolines, a class of fused heterocyclic compounds renowned for their broad range of biological activities. organic-chemistry.orgbohrium.comresearchgate.net By using this compound, chemists can readily introduce a trifluoromethyl group at the 2-position of the quinazoline (B50416) ring. This specific substitution has been shown to yield compounds with promising anti-inflammatory and neuroprotective properties. nih.gov

Derivatives such as 2-trifluoromethylquinazolines and the related 2-trifluoromethylquinazolinones have been synthesized and evaluated for their ability to protect neuronal cells from oxidative stress and to reduce inflammatory responses in microglia, the immune cells of the central nervous system. nih.gov The trifluoromethyl group is crucial in these scaffolds, often contributing to enhanced biological activity and improved pharmacokinetic profiles. acs.orgmdpi.com

Similarly, this precursor can be utilized in the synthesis of trifluoromethyl-substituted quinoxalines. osi.lv Quinoxalines, which are isomeric to quinazolines, also represent a privileged scaffold in drug discovery, with derivatives exhibiting a wide array of biological effects, including antimicrobial activities. nih.gov The synthesis of these compounds often involves the condensation of an o-phenylenediamine (B120857) derivative, which can be accessed from this compound, with a 1,2-dicarbonyl compound.

| Scaffold | Starting Material | Key Reaction Type | Potential Biological Activity |

| 2-Trifluoromethylquinazoline | This compound | Dehydrogenative Coupling/Condensation | Anti-inflammatory, Neuroprotective |

| 2-Trifluoromethylquinoxaline | Derivative of this compound | Condensation | Antimicrobial |

Beyond the widely studied quinazolines and quinoxalines, this compound is a precursor to other pharmacologically relevant heterocyclic systems. The trifluoromethyl ketone moiety is a versatile functional group for constructing various rings. researchgate.netnih.gov For instance, it can be used to synthesize trifluoromethyl-substituted quinolines, which are known to be biologically active. researchgate.net

The incorporation of fluorine-containing groups, particularly the trifluoromethyl group, is a common strategy in modern medicinal chemistry to modulate the properties of bioactive molecules. mdpi.comresearchgate.net This makes the title compound a valuable starting point for generating libraries of novel heterocyclic compounds for screening against various diseases. mdpi.com The inherent reactivity of the amino and ketone groups allows for the construction of diverse ring systems, expanding the accessible chemical space for drug discovery.

Role in Drug Discovery and Development Programs

This compound and the scaffolds derived from it play a significant role in drug discovery, particularly in the development of kinase inhibitors. nih.govnih.gov Protein kinases are crucial targets in oncology, and the quinazoline scaffold is a core component of several approved anti-cancer drugs that target kinases like the Epidermal Growth Factor Receptor (EGFR). nih.govoncotarget.comresearchgate.net

In drug discovery programs, this compound serves as a starting material to generate large libraries of related molecules with systematic variations. These libraries are then screened for activity against specific biological targets. For example, by reacting this compound with different reagents, chemists can create a diverse set of 2-trifluoromethylquinazoline derivatives. These derivatives can then be tested for their ability to inhibit various protein kinases implicated in tumor growth. oncotarget.comresearchgate.net The trifluoromethyl group often enhances the potency and selectivity of these inhibitors, making it a desirable feature in modern drug candidates. mdpi.com

| Drug Target Class | Scaffold Type | Role of Precursor | Therapeutic Area |

| Protein Kinases (e.g., EGFR, FLT3, AURKA) | 4-Anilinoquinazoline | Provides the core trifluoromethyl-quinazoline structure | Oncology |

| Neuronal signaling pathways | Trifluoromethyl-quinazoline/one | Synthesis of neuroprotective agents | Neurodegenerative Diseases |

Strategies for Structure-Activity Relationship (SAR) Studies

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, aiming to understand how the chemical structure of a compound influences its biological activity. For derivatives of this compound, SAR studies involve synthesizing a series of analogues where specific parts of the molecule are systematically modified and then evaluating the biological effects of these changes.

A key focus of SAR for quinazoline-based kinase inhibitors has been the modification of substituents on the quinazoline core and the aniline (B41778) ring. nih.gov For instance, in the development of EGFR inhibitors, SAR studies have shown that the substitution pattern on the 4-anilino portion of the quinazoline scaffold is critical for activity. nih.gov The presence of a trifluoromethyl group, introduced via the starting ketone, can significantly impact binding affinity and cellular potency. acs.orgacs.org

A typical SAR strategy would involve:

Core Modification: Keeping the 2-trifluoromethylquinazoline core constant while varying the substituent at the 4-position.

Substituent Exploration: Introducing different functional groups (e.g., electron-donating or electron-withdrawing groups) onto the appended rings to probe their effect on activity. nih.gov

Isomeric Scaffolds: Comparing the activity of trifluoromethyl-quinazolines with their quinoxaline (B1680401) or quinoline (B57606) counterparts to understand the importance of the nitrogen atom placement.

These systematic studies provide crucial insights that guide the optimization of lead compounds into potent and selective drug candidates with improved pharmacological profiles. nih.govresearchgate.net

Computational and Theoretical Investigations

Electronic Structure and Molecular Conformation Studies

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance of accuracy and computational cost for studying the electronic structure and geometry of molecules like 1-(2-Aminophenyl)-2,2,2-trifluoroethanone. nih.govresearchgate.net

Electronic Structure: DFT calculations can determine the distribution of electrons within the molecule, identifying regions of high or low electron density. Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests that the molecule will be more reactive. For this compound, the electron-donating amino group (-NH₂) and the electron-withdrawing trifluoroacetyl group (-COCF₃) are expected to significantly influence the energies and localizations of these frontier orbitals.

Molecular Conformation: The three-dimensional arrangement of atoms is crucial for a molecule's properties and reactivity. DFT calculations are used to perform geometry optimizations, locating the minimum energy conformations of the molecule. For this compound, a key conformational feature is the dihedral angle between the plane of the phenyl ring and the trifluoroacetyl group. Intramolecular hydrogen bonding between the amino group's hydrogen and the carbonyl oxygen or a fluorine atom could play a significant role in stabilizing specific conformations. Computational studies on related trifluoromethylated compounds have successfully compared DFT-calculated conformations with experimental data from X-ray crystallography, demonstrating the predictive power of this approach.

A hypothetical data table for such a study would look like this:

Table 1: Calculated Electronic Properties and Conformational Data for this compound (Illustrative)

| Parameter | Calculated Value | Method/Basis Set |

|---|---|---|

| HOMO Energy | (Value in eV) | B3LYP/6-311G(d,p) |

| LUMO Energy | (Value in eV) | B3LYP/6-311G(d,p) |

| HOMO-LUMO Gap | (Value in eV) | B3LYP/6-311G(d,p) |

| Dipole Moment | (Value in Debye) | B3LYP/6-311G(d,p) |

Reaction Mechanism Elucidation via Computational Methods

Computational methods, particularly DFT, are invaluable for mapping the potential energy surfaces of chemical reactions. researchgate.net This allows for the elucidation of reaction mechanisms, identification of transient intermediates, and determination of transition state structures and their associated activation energies.

For this compound, computational studies could investigate various potential reactions, such as:

Cyclization Reactions: The proximity of the amino and ketone functionalities suggests the possibility of intramolecular cyclization reactions to form heterocyclic structures, which are common scaffolds in medicinal chemistry.

Reactions at the Carbonyl Group: The highly electrophilic carbonyl carbon, activated by the trifluoromethyl group, is susceptible to nucleophilic attack. DFT calculations could model the reaction pathways with various nucleophiles, explaining observed regioselectivity and stereoselectivity. nih.gov

Substitution on the Aromatic Ring: The effect of the amino and trifluoroacetyl substituents on the reactivity of the phenyl ring towards electrophilic or nucleophilic aromatic substitution could be quantified.

By calculating the energies of reactants, intermediates, transition states, and products, a complete energy profile for a proposed reaction can be constructed. This information helps to predict the feasibility of a reaction and provides a deeper understanding of its kinetics and thermodynamics.

Prediction of Spectroscopic Properties and Aid in Structural Elucidation

Theoretical calculations can predict various spectroscopic properties, which is a powerful tool for interpreting experimental spectra and confirming molecular structures. mdpi.commdpi.com

NMR Spectroscopy: The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is a common application of DFT. nih.gov Using the Gauge-Independent Atomic Orbital (GIAO) method, one can calculate the ¹H and ¹³C chemical shifts for a given molecular geometry. mdpi.com These predicted shifts, when compared with experimental data, can help assign specific signals to the correct atoms, resolve ambiguities in complex spectra, and distinguish between different isomers or conformers. For this compound, calculations could predict the chemical shifts for the aromatic protons, the amine protons, and the distinct carbons of the phenyl ring, carbonyl group, and trifluoromethyl group.

Vibrational (IR) Spectroscopy: DFT calculations can also compute the vibrational frequencies of a molecule, which correspond to the absorption bands in an Infrared (IR) spectrum. While calculated frequencies often require scaling to match experimental values, the predicted spectrum is invaluable for assigning specific vibrational modes (e.g., N-H stretch, C=O stretch, C-F stretches) to the observed experimental peaks.

Electronic (UV-Vis) Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for predicting electronic absorption spectra (UV-Vis). rsc.orgnih.gov This method calculates the energies of electronic transitions from the ground state to various excited states. The results can be used to assign the observed absorption bands to specific molecular orbital transitions (e.g., π → π* or n → π*), explaining the color and photophysical properties of the compound. For this compound, TD-DFT could predict the λmax values corresponding to electronic transitions involving the aminophenyl chromophore.

Table 2: Hypothetical Predicted Spectroscopic Data for this compound

| Spectrum | Parameter | Predicted Value | Method/Basis Set |

|---|---|---|---|

| ¹³C NMR | δ (C=O) | (Value in ppm) | GIAO-B3LYP/6-311G(d,p) |

| ¹H NMR | δ (Aromatic H) | (Value in ppm) | GIAO-B3LYP/6-311G(d,p) |

| IR | ν (C=O Stretch) | (Value in cm⁻¹) | B3LYP/6-311G(d,p) |

Intermolecular Interactions and Solvation Effects (e.g., with trifluoroethanol)

The behavior of a molecule is significantly influenced by its interactions with neighboring molecules and the solvent. Computational methods like Molecular Dynamics (MD) simulations and hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) are used to study these effects. nih.govnih.govmdpi.com

Intermolecular Interactions: The trifluoromethyl group and the amino group in this compound are capable of engaging in various non-covalent interactions. These include conventional hydrogen bonding (N-H···O) and weaker interactions such as C-H···F, C-F···π, and π-π stacking. Computational analysis can quantify the strength and geometry of these interactions, which are critical for understanding crystal packing and molecular recognition phenomena.

Solvation Effects: The choice of solvent can alter a molecule's conformation, reactivity, and spectroscopic properties. Trifluoroethanol (TFE) is a solvent known for its strong hydrogen-bond-donating capability and its ability to stabilize specific secondary structures in peptides. nih.govuq.edu.au An MD simulation of this compound in a box of TFE molecules could reveal the specific solvation structure. It would show how TFE molecules arrange themselves around the solute, identifying preferential interaction sites, such as hydrogen bonding between the TFE hydroxyl group and the solute's carbonyl oxygen or amino group. These simulations provide a dynamic picture of the solute-solvent system, offering insights that are inaccessible through static, gas-phase calculations.

Advanced Analytical Methodologies for Structural Elucidation of Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy Techniques

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial proximity of atoms within a molecule. For derivatives of "1-(2-Aminophenyl)-2,2,2-trifluoroethanone," a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is employed to assign all proton (¹H), carbon (¹³C), and fluorine (¹⁹F) signals.

One-Dimensional (1D) NMR (¹H, ¹³C, ¹⁹F)

One-dimensional NMR spectra are fundamental for the initial structural assessment, providing information on the number and type of chemically distinct nuclei.

¹H NMR Spectroscopy: The proton NMR spectrum reveals the number of different proton environments and their neighboring protons through spin-spin coupling. For a typical derivative of "this compound," the aromatic protons will appear in the downfield region (typically δ 6.5-8.0 ppm), with their multiplicity (singlet, doublet, triplet, etc.) indicating the substitution pattern on the phenyl ring. The protons of the amino group (-NH₂) often appear as a broad singlet, and its chemical shift can be concentration and solvent-dependent.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides a signal for each unique carbon atom in the molecule. The carbonyl carbon of the ketone is typically observed in the highly deshielded region of the spectrum (around δ 180-190 ppm), often as a quartet due to coupling with the three adjacent fluorine atoms. The trifluoromethyl (-CF₃) carbon also exhibits a characteristic quartet in the region of δ 115-125 ppm. The aromatic carbons display signals in the δ 110-150 ppm range.

¹⁹F NMR Spectroscopy: Fluorine-19 NMR is particularly informative for fluorinated compounds due to its high sensitivity and wide chemical shift range. mdpi.com For "this compound" derivatives, the three equivalent fluorine atoms of the -CF₃ group will give rise to a single resonance, typically a singlet, in the approximate range of δ -70 to -80 ppm (relative to a standard like CFCl₃). The precise chemical shift is sensitive to the electronic environment of the molecule.

| ¹H NMR Data (Hypothetical) | ¹³C NMR Data (Hypothetical) | ¹⁹F NMR Data (Hypothetical) |

| Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| 7.85 | d | H-6 |

| 7.40 | t | H-4 |

| 6.85 | t | H-5 |

| 6.70 | d | H-3 |

| 5.50 | br s | -NH₂ |

Two-Dimensional (2D) NMR (COSY, HSQC, HMBC, NOESY/ROESY)

Two-dimensional NMR experiments are crucial for establishing the complete connectivity and spatial arrangement of the molecule by correlating different nuclei through bonds or space.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically through two or three bonds). For "this compound" derivatives, COSY spectra would show cross-peaks between adjacent aromatic protons, allowing for the unambiguous assignment of the substitution pattern on the phenyl ring.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms. This is a powerful tool for assigning the carbon signals based on the already assigned proton signals. For instance, each aromatic proton signal will show a cross-peak with its directly attached carbon atom.

NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy/Rotating-frame Overhauser Effect Spectroscopy): These experiments identify protons that are close to each other in space, regardless of whether they are bonded. This is critical for determining the three-dimensional structure and conformation of the molecule and its derivatives.

Mass Spectrometry (MS) and Hyphenated Techniques

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and selective technique that combines the separation power of liquid chromatography with the detection capabilities of tandem mass spectrometry. In a typical LC-MS/MS experiment for a derivative of "this compound," the compound is first separated from any impurities on an LC column. It then enters the mass spectrometer, where it is ionized (e.g., by electrospray ionization, ESI). The resulting molecular ion is selected and fragmented, and the masses of the fragment ions are measured. The fragmentation pattern provides a "fingerprint" that is characteristic of the molecule's structure. Common fragmentation pathways for this class of compounds may involve the loss of the trifluoromethyl group or cleavage of the bond between the carbonyl group and the phenyl ring.

| LC-MS/MS Data (Hypothetical) |

| Precursor Ion (m/z) |

| 190.05 |

| 190.05 |

| 121.06 |

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry provides highly accurate mass measurements, typically to within a few parts per million (ppm) of the theoretical mass. This level of accuracy allows for the unambiguous determination of the elemental composition of a molecule. For "this compound" (C₈H₆F₃NO), the calculated exact mass is 189.0401. An experimental HRMS measurement confirming this value would provide strong evidence for the proposed molecular formula.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. The diffraction data can be used to calculate the electron density map of the molecule, from which the positions of all atoms can be determined with high precision.

Vibrational Spectroscopy (Infrared, Raman) for Functional Group Analysis

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful tool for the qualitative analysis of molecular structures, particularly for identifying the functional groups present in this compound and its derivatives. These methods probe the vibrational motions of atoms within a molecule. Specific bonds and functional groups absorb infrared radiation or scatter Raman light at characteristic frequencies, providing a unique spectroscopic fingerprint.

Infrared (IR) Spectroscopy is based on the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. The resulting spectrum is a plot of absorbance or transmittance versus wavenumber (typically in cm⁻¹).

Raman Spectroscopy involves the inelastic scattering of monochromatic light, usually from a laser. The scattered light has been shifted in frequency, and these shifts correspond to the vibrational modes of the molecule. Raman spectroscopy is particularly sensitive to non-polar bonds and symmetric vibrations, making it complementary to IR spectroscopy.

The analysis of the vibrational spectra of this compound and its derivatives focuses on the identification of characteristic bands associated with its key structural features: the primary amino group (-NH₂), the carbonyl group (C=O), the trifluoromethyl group (-CF₃), and the substituted aromatic ring.

Detailed Analysis of Functional Group Vibrations:

Amino (-NH₂) Group: The primary amino group gives rise to several distinct vibrational modes. In the IR spectrum, N-H stretching vibrations typically appear as two bands in the 3500-3300 cm⁻¹ region for a primary amine. The higher frequency band corresponds to the asymmetric stretching mode (νₐₛ(N-H)), while the lower frequency band is due to the symmetric stretching mode (νₛ(N-H)). The presence of two bands in this region is a clear indicator of a primary amine. Additionally, the N-H bending or scissoring vibration (δ(N-H)) is expected in the 1650-1580 cm⁻¹ range. Out-of-plane bending or wagging vibrations can be observed in the 900-650 cm⁻¹ region.

Carbonyl (C=O) Group: The carbonyl group is one of the most readily identifiable functional groups in IR spectroscopy due to its strong absorption. The C=O stretching vibration (ν(C=O)) typically occurs in the 1750-1650 cm⁻¹ region. For ketones, this band is generally intense. In this compound, the electron-withdrawing nature of the adjacent trifluoromethyl group is expected to shift the C=O stretching frequency to a higher wavenumber compared to a typical alkyl ketone.

Trifluoromethyl (-CF₃) Group: The trifluoromethyl group has strong C-F stretching vibrations that are characteristic and easily observed in the IR spectrum. These vibrations typically appear as intense bands in the 1350-1100 cm⁻¹ region. The symmetric and asymmetric C-F stretching modes are often coupled, resulting in multiple strong absorption bands.

Aromatic Ring: The ortho-substituted benzene (B151609) ring exhibits several characteristic vibrations. Aromatic C-H stretching vibrations (ν(C-H)) are typically observed above 3000 cm⁻¹. The C=C stretching vibrations within the aromatic ring (ν(C=C)) appear in the 1600-1450 cm⁻¹ region. The substitution pattern on the benzene ring influences the pattern of overtones and combination bands in the 2000-1650 cm⁻¹ region, which can sometimes be used to determine the substitution pattern. Out-of-plane C-H bending vibrations (γ(C-H)) in the 900-675 cm⁻¹ range are also characteristic of the substitution pattern. For an ortho-disubstituted ring, a strong band is expected around 750 cm⁻¹.

The following interactive table summarizes the expected vibrational frequencies for the key functional groups in this compound based on the analysis of related compounds and general spectroscopic principles.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity (IR) | Intensity (Raman) |

| Amino (-NH₂) | Asymmetric N-H Stretch | 3500 - 3400 | Medium-Weak | Weak |

| Symmetric N-H Stretch | 3400 - 3300 | Medium-Weak | Weak | |

| N-H Scissoring (Bending) | 1650 - 1580 | Medium-Strong | Weak | |

| Carbonyl (C=O) | C=O Stretch | 1720 - 1700 | Strong | Medium |

| Trifluoromethyl (-CF₃) | Asymmetric C-F Stretch | ~1280 | Very Strong | Medium |

| Symmetric C-F Stretch | ~1150 | Very Strong | Strong | |

| Aromatic Ring | Aromatic C-H Stretch | 3100 - 3000 | Medium-Weak | Medium |

| Aromatic C=C Stretch | 1600 - 1450 | Medium-Strong | Strong | |

| Out-of-plane C-H Bend | 770 - 730 | Strong | Weak |

In Raman spectroscopy, the aromatic ring vibrations, particularly the symmetric "ring-breathing" mode around 1000 cm⁻¹, often produce a strong signal. The symmetric C-F stretching of the trifluoromethyl group is also expected to be strong in the Raman spectrum. Conversely, the N-H and C=O stretching vibrations, which are very strong in the IR spectrum, typically show weaker intensity in the Raman spectrum. This complementarity is crucial for a comprehensive structural elucidation of derivatives.

For instance, if a derivative of this compound were to be synthesized where the amino group is modified, vibrational spectroscopy would be a primary tool for confirming the transformation. The disappearance of the characteristic primary amine bands and the appearance of new bands corresponding to the new functional group (e.g., an amide or a secondary amine) would provide clear evidence of the chemical change. Similarly, modifications to the aromatic ring or the trifluoromethyl group would result in predictable changes in the IR and Raman spectra.

Future Research Directions and Emerging Trends

Exploration of Novel and Efficient Synthetic Pathways

The development of new synthetic methodologies for organofluorine compounds is a key area of interest in modern chemistry. researchgate.net For 1-(2-Aminophenyl)-2,2,2-trifluoroethanone, future research is focused on creating more efficient, cost-effective, and environmentally benign synthetic routes. A promising approach involves a new synthetic access starting from commercially available o-amino benzoic acids, which are converted into corresponding benzoxazinones. The key trifluoromethylated ketone is then formed by adding Ruppert's reagent. researchgate.net

| Synthetic Approach | Key Features | Potential Advantages | Catalyst/Reagent Example |

| Benzoxazinone (B8607429) Ring-Opening | Utilizes readily available o-amino benzoic acids. | Straightforward access to the core structure. | Ruppert's Reagent (TMSCF3) |

| Domino Annulation | Forms multiple bonds and rings in a single step. | High efficiency, atom economy, and stereoselectivity. | DMAP (4-Dimethylaminopyridine) |

| Metal-Catalyzed Cyclization | Catalyst choice dictates the final product structure. | Versatility in generating diverse molecular scaffolds. | CuI/PPh3 or AgSbF6 |

Design and Synthesis of Advanced Functional Materials

The presence of the trifluoromethyl group in this compound imparts unique properties such as high electronegativity, stability, hydrophobicity, and thermal resistance, making it an attractive monomer or precursor for advanced functional materials. vulcanchem.comontosight.ai

Future research is directed towards incorporating this compound into high-performance polymers. The trifluoromethyl group can enhance the properties of materials, leading to applications in:

High-Performance Coatings: Creating surfaces that are resistant to solvents, chemical corrosion, and UV degradation. vulcanchem.com

Dielectric Materials: Developing low-k insulators essential for the manufacturing of next-generation microelectronics. vulcanchem.com

Fluorinated Polymers: Using the compound as a building block for polymers with specialized properties for the pharmaceutical and agrochemical industries. ontosight.ai

Furthermore, derivatives of this compound could be designed to act as sensors. For example, by functionalizing the molecule, it could serve as a 19F NMR sensor to probe the local environment in biomolecules or materials, detecting changes in hydration or binding events. cfplus.cz

| Material Class | Key Property from CF3 Group | Potential Application |

| Fluorinated Polymers | Thermal Stability, Hydrophobicity | High-Performance Coatings, Advanced Membranes |

| Dielectric Films | Low Polarizability | Low-k Insulators in Microelectronics |

| Molecular Sensors | Unique 19F NMR Signal | Probing Biological and Material Microenvironments |

Development of New Therapeutic Agents with Enhanced Efficacy and Selectivity

Organofluorine compounds are of high interest in drug discovery, and this compound serves as a valuable scaffold for developing new therapeutic agents. researchgate.net The electrophilic nature of the trifluoromethyl ketone group allows it to act as a "warhead," reversibly binding to the active sites of various enzymes. cfplus.cz

This reactivity can be harnessed to design potent and selective inhibitors for several classes of enzymes implicated in disease:

Serine Proteases: The trifluoromethyl ketone can form a stable hemiacetal with the active site serine, mimicking the transition state of peptide bond hydrolysis. This makes it a powerful motif for designing inhibitors of proteases involved in coagulation, inflammation, and viral replication. cfplus.cz

Kinases: Derivatives can be developed as kinase inhibitors for applications in oncology and inflammatory diseases. cfplus.cz

Metalloenzymes: The hydrated form of the ketone (a gem-diol) can act as a zinc-binding group, making it suitable for designing inhibitors of metalloenzymes like histone deacetylases (HDACs). cfplus.cz

Future research will focus on synthesizing libraries of derivatives by modifying the aminophenyl ring to optimize binding affinity, selectivity, and pharmacokinetic properties for specific biological targets. The goal is to create novel drugs with improved efficacy and reduced side effects compared to existing treatments.

| Enzyme Target Class | Mechanism of Inhibition | Potential Therapeutic Area |

| Serine Proteases | Reversible covalent hemiacetal formation | Antivirals, Anticoagulants |

| Kinases | Specific binding interactions in the active site | Oncology, Anti-inflammatory |

| Metalloenzymes (e.g., HDACs) | Gem-diol acts as a zinc-binding group | Oncology, Neurological Disorders |

Integration of Artificial Intelligence and Machine Learning in Chemical Research

Key applications in the context of this compound include:

Synthesis Planning: AI-driven retrosynthesis programs can analyze the structure of this compound and its complex derivatives to propose novel and efficient synthetic routes that human chemists may not have considered. nih.gov These tools can optimize for cost, yield, and sustainability.

Reaction Prediction and Optimization: ML models, trained on vast datasets of chemical reactions, can predict the outcome of a planned synthesis, identify the optimal reaction conditions (temperature, solvent, catalyst), and minimize the need for trial-and-error experimentation. pharmaphorum.com

De Novo Drug Design: Generative AI models can design novel molecules based on the this compound scaffold. These models can be optimized to predict high binding affinity to a specific therapeutic target while simultaneously forecasting desirable drug-like properties (e.g., solubility, low toxicity), thereby streamlining the discovery of new drug candidates. nih.gov

Automated Synthesis: The integration of AI-planned synthetic routes with robotic platforms enables the fully automated, end-to-end synthesis of target molecules, allowing for high-throughput screening and rapid generation of compound libraries. nih.gov

| AI/ML Application | Objective | Expected Outcome |

| Retrosynthesis Planning | Discover novel and efficient synthetic pathways. | Reduced cost and time for synthesis; increased yield. |

| Reaction Outcome Prediction | Forecast the success and yield of a chemical reaction. | Minimized experimental failures; optimized reaction conditions. |

| Generative Molecular Design | Create novel therapeutic candidates with desired properties. | Accelerated discovery of potent and selective drug candidates. |

| Automated Synthesis | Execute synthesis without human intervention. | High-throughput synthesis and screening of new compounds. |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-(2-Aminophenyl)-2,2,2-trifluoroethanone?

- Methodological Answer : The compound can be synthesized via nucleophilic addition reactions. For example, reacting 2-aminophenol derivatives with trifluoroacetone under basic conditions (e.g., NaOH or K₂CO₃) in aprotic solvents like DMF or DME. Hydrochloric acid-mediated deprotection under reflux is often employed for intermediates, as seen in the synthesis of related halogenated analogs . Reaction progress is typically monitored via LC/MS or TLC.

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer : Key techniques include:

- ¹H/¹³C NMR : To confirm the aromatic proton environment and carbonyl group (δ ~190 ppm for trifluoroacetone).

- FT-IR : Peaks at ~1700 cm⁻¹ (C=O stretch) and ~3300 cm⁻¹ (N-H stretch of the aminophenyl group).

- Mass Spectrometry (HRMS) : For molecular ion confirmation (e.g., [M+H]⁺ or [M-H]⁻).

- X-ray Crystallography : To resolve stereoelectronic effects of the trifluoromethyl group .

Q. What are its primary applications in medicinal chemistry?

- Methodological Answer : The compound serves as a precursor for bioactive molecules. For example:

- Antimicrobial Agents : Halogenated analogs exhibit activity against Gram-positive bacteria via membrane disruption assays (MIC values reported at 2–8 µg/mL) .

- Enzyme Inhibitors : The trifluoromethyl group enhances binding to hydrophobic enzyme pockets, as shown in acetylcholinesterase inhibition studies .

Advanced Research Questions

Q. How does the trifluoromethyl group influence electronic and steric properties in nucleophilic reactions?

- Methodological Answer : The electron-withdrawing nature of the -CF₃ group increases the electrophilicity of the carbonyl carbon, accelerating nucleophilic attack (e.g., by amines or Grignard reagents). Computational studies (DFT) on related compounds reveal a 15–20% reduction in activation energy compared to non-fluorinated analogs. Steric effects are minimal due to the compact trifluoromethyl group, enabling regioselective functionalization .

Q. What kinetic and mechanistic insights are critical for studying its enzyme inhibition?

- Methodological Answer :

- Slow-Binding Inhibition : Use progress curve analysis (e.g., with acetylcholinesterase) to determine inhibition constants (Kᵢ). Pre-incubate the enzyme with the compound to observe time-dependent activity loss .

- Molecular Docking : Employ software like AutoDock Vina to model interactions between the trifluoromethyl group and hydrophobic enzyme pockets (e.g., PAS site in AChE). Validate with mutagenesis studies .

Q. How can chemoenzymatic strategies enhance stereoselective synthesis of derivatives?

- Methodological Answer :

- Biocatalytic Reduction : Use alcohol dehydrogenases (ADHs) like ADH-A or evo-1.1.200 to reduce trifluoroethanone derivatives to enantiopure alcohols. Optimize conditions (e.g., 20 mM substrate in 1,4-dioxane, 30°C) for >99% ee .

- Suzuki-Miyaura Cross-Coupling : Pair with Pd(PPh₃)₄ to couple bromophenyl analogs with boronic acids. Monitor hydration equilibria (geminal diol formation) via ¹H NMR .

Q. What analytical methods are suitable for studying its interaction with biomolecules?

- Methodological Answer :

- Surface-Enhanced Raman Spectroscopy (SERS) : Functionalize gold nanoparticles with the compound to detect pH-dependent spectral shifts (e.g., 1077 cm⁻¹ peak for CO₃²⁻ sensing) .

- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics with proteins (e.g., ΔH and ΔS values for serum albumin interactions) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.